molecular formula C14H13NO2S2 B2668451 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide CAS No. 1421481-53-9

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

Cat. No. B2668451
M. Wt: 291.38
InChI Key: BDWTYJDBCRRPJM-UHFFFAOYSA-N
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Description

“N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide” would be a more complex derivative of this basic thiophene structure.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide” would be influenced by its specific molecular structure.

Scientific Research Applications

Thioamide and Thioester Synthesis

Thioamide cyclopropanes, including structures similar to the compound of interest, have been studied for their potential in synthesizing substituted (thiocarbonyl)cyclopentanes. The research delves into trimethyltin radical catalyzed alkenylation processes, offering insights into the stereochemical outcomes of these transformations. This study highlights the synthetic versatility of thioamide cyclopropanes in organic chemistry (Feldman & Schildknegt, 1994).

Thiazoline‐4‐carboxylates and Cysteine Derivatives

Research on thiocarboxamides has led to the development of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This study provides a methodological approach to synthesizing these compounds, indicating their potential in medicinal chemistry and as precursors for further chemical transformations (Nötzel et al., 2001).

Synthesis and Characterization of Cyclohexanecarboxamide Derivatives

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, showcasing the diversity in chemical modifications and structural analyses possible with cyclohexanecarboxamide frameworks. This research could provide a foundation for exploring similar modifications on cyclopropanecarboxamides (Özer et al., 2009).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were synthesized and evaluated for their antimicrobial and antioxidant activities. The study illustrates the potential biological relevance of compounds bearing the thiophene-2-carbonyl group and cyclopropanecarboxylate structure, suggesting their use in developing new therapeutic agents (Raghavendra et al., 2016).

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S2/c16-13(11-2-1-7-18-11)12-6-5-10(19-12)8-15-14(17)9-3-4-9/h1-2,5-7,9H,3-4,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWTYJDBCRRPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

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